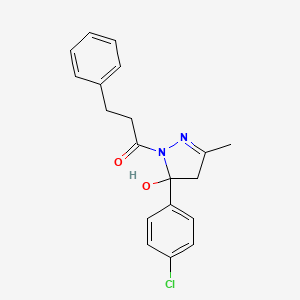![molecular formula C26H27ClN2OS B5028999 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine, also known as TAPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of pharmacology. TAPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine is not fully understood. However, it has been suggested that 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine may exert its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antinociceptive and antidepressant-like effects, 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has also been shown to exhibit anxiolytic effects in rats. Furthermore, 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been shown to inhibit the uptake of serotonin and dopamine in vitro, suggesting that it may modulate the activity of these neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine is that it has been shown to exhibit potent effects in animal models, making it a promising candidate for further investigation. However, one limitation of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapeutics based on its effects.
Direcciones Futuras
There are several potential future directions for research on 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine. One direction could be to investigate the potential of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine as a pain reliever in humans. Another direction could be to investigate the potential of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine as an antidepressant in humans. Additionally, further research could be conducted to elucidate the exact mechanism of action of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine, which could lead to the development of targeted therapeutics based on its effects.
Métodos De Síntesis
The synthesis of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been described in the scientific literature. One method involves the reaction of 1-(4-chlorobenzyl)thioacetic acid with diphenylmethylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 1-(4-chlorobenzyl)thioacetic acid with diphenylmethylamine followed by cyclization with phosgene.
Aplicaciones Científicas De Investigación
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been investigated for its potential applications in the field of pharmacology. One study found that 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine exhibited potent antinociceptive effects in mice, suggesting that it may have potential as a pain reliever. Another study found that 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine exhibited antidepressant-like effects in rats, indicating that it may have potential as an antidepressant.
Propiedades
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-[(4-chlorophenyl)methylsulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2OS/c27-24-13-11-21(12-14-24)19-31-20-25(30)28-15-17-29(18-16-28)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,26H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZQIGRGKNTBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylphenyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5028917.png)

![2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5028923.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-methoxybenzene](/img/structure/B5028931.png)

![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5028954.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)

![3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B5028981.png)

![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)